![molecular formula C11H14F3NO B2785467 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol CAS No. 1468899-79-7](/img/structure/B2785467.png)
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol” is a chemical compound with the CAS Number: 1468899-79-7 . It has a molecular weight of 233.23 . The IUPAC name for this compound is 4-amino-3-[4-(trifluoromethyl)phenyl]-1-butanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil . It is stored at a temperature of 4°C . The compound has a molecular weight of 233.23 .Mechanism of Action
The mechanism of action of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol involves its binding to beta-adrenergic receptors, specifically the beta-2 subtype. This binding results in the activation of a signaling pathway that leads to the relaxation of smooth muscle in the airways and the stimulation of lipolysis in adipose tissue. The overall effect is an increase in bronchodilation and fat metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound has a high affinity for beta-adrenergic receptors, with a binding affinity similar to that of other beta-agonists such as salbutamol and formoterol. In vivo studies in animal models have demonstrated its bronchodilatory and lipolytic effects. Human studies have also shown its potential as a treatment for asthma and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol in lab experiments is its high affinity for beta-adrenergic receptors, which allows for the selective activation of these receptors. Its lipolytic effects also make it a useful tool for studying fat metabolism. However, one limitation is that its effects may vary depending on the specific beta-adrenergic receptor subtype expressed in the tissue being studied. Additionally, its potential therapeutic applications may limit its availability for research purposes.
Future Directions
There are several future directions for research involving 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Studies have shown that the compound can stimulate lipolysis and increase energy expenditure, which may be beneficial for weight loss. Another area of interest is its potential as a treatment for asthma and other respiratory conditions. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its high affinity for beta-adrenergic receptors and lipolytic effects make it a useful tool for studying fat metabolism and respiratory conditions. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Synthesis Methods
The synthesis of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with ethyl 4-aminocrotonate in the presence of a base. The resulting product is then hydrolyzed to yield the final compound. The synthesis process has been well-documented in scientific literature and has been optimized for high yield and purity.
Scientific Research Applications
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol has been used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of the cardiovascular system, respiratory system, and metabolism. Studies have suggested that this compound may have potential as a treatment for conditions such as asthma, chronic obstructive pulmonary disease, and obesity.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTKQNMZNSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1468899-79-7 |
Source


|
| Record name | 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

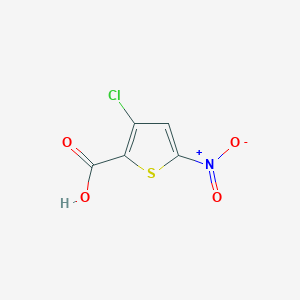
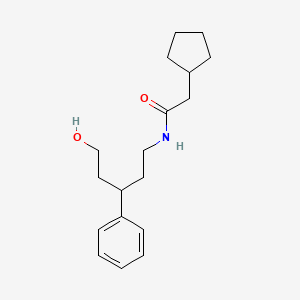
![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2785387.png)
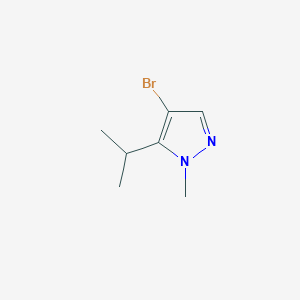
![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2785392.png)
![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2785393.png)
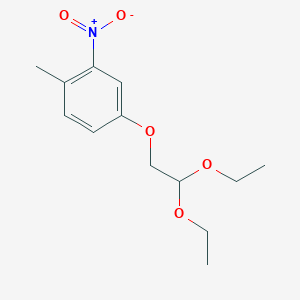
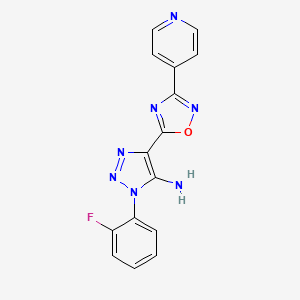


![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)